

Introduction: Unmasking a Metabolite of Critical Concern

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *1-Desoxycarbadox*

Cat. No.: *B13449298*

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1-Desoxycarbadox (DCBX) is the primary and most toxicologically significant metabolite of Carbadox, a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class.[1][2] For decades, Carbadox was widely used in the veterinary field, particularly in swine production, to promote growth and control bacterial enteritis and dysentery.[3][4] However, mounting evidence of the genotoxic and carcinogenic properties of both the parent compound and, critically, its desoxy metabolite led to its ban in many regions, including the European Union.[5][6]

This guide provides a detailed examination of **1-Desoxycarbadox** from the perspective of a Senior Application Scientist. We will dissect its formation, mechanism of action, biological activities, and molecular targets. The focus will extend beyond a mere recitation of facts to an exploration of the underlying causality of its effects and the experimental methodologies used to elucidate them. Understanding **1-Desoxycarbadox** is crucial for researchers in drug development, toxicology, and food safety, as it serves as a case study in the profound impact of metabolic activation on the safety profile of a xenobiotic.

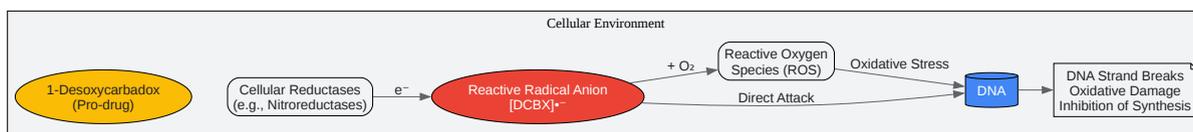
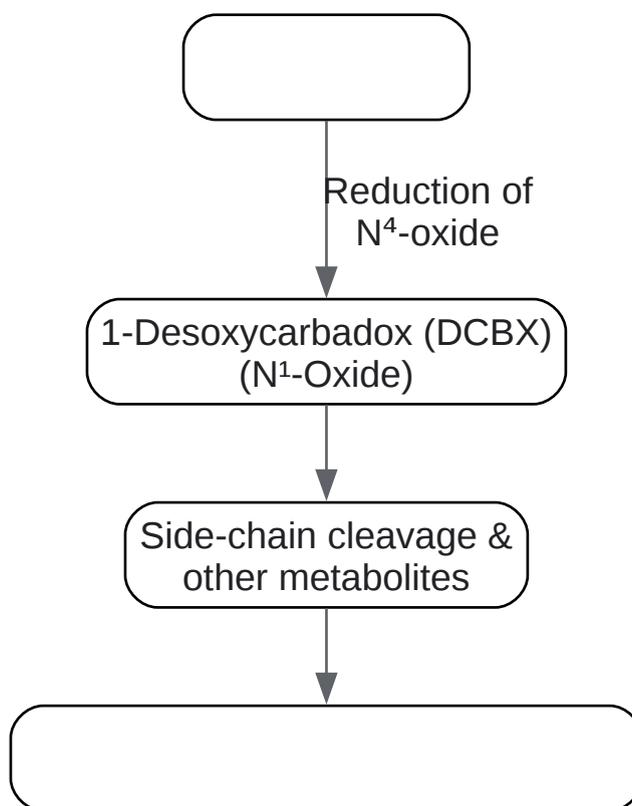
Metabolic Genesis: From Parent Drug to Potent Metabolite

The biological activity of **1-Desoxycarbadox** is inextricably linked to its formation from Carbadox within the host animal. The metabolism is primarily a reductive process targeting the two N-oxide groups, which are the cornerstone of the parent drug's antimicrobial efficacy.[6][7]

The metabolic conversion is a stepwise reduction:

- Carbadox, the N¹,N⁴-dioxide, undergoes an initial reduction, primarily losing the oxygen from the N⁴ position to form **1-Desoxycarbadox** (also referred to as desoxycarbadox or DCBX).
- Further metabolism involves the cleavage of the side chain, eventually leading to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the most persistent but non-genotoxic final metabolite.[3][5]

This metabolic pathway is of paramount importance because **1-Desoxycarbadox** is not merely a breakdown product; it is a potent genotoxic carcinogen in its own right, with some studies suggesting its tumorigenic potential may even exceed that of the parent compound.[5] Its persistence in edible tissues, even after recommended withdrawal periods for Carbadox, is a major food safety concern.[8]



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Caption: Bioreductive activation and DNA damage by **1-Desoxycarbadox**.

Biological Activities: A Profile Dominated by Toxicity

While derived from an antimicrobial agent, the scientific focus on **1-Desoxycarbadox** is overwhelmingly on its adverse effects.

Antimicrobial Activity

1-Desoxycarbadox retains antimicrobial properties, though its potency is generally considered lower than that of the parent Carbadox. The loss of one N-oxide group likely reduces the efficiency of the bioreductive activation cycle. Its spectrum is most effective against anaerobic and Gram-positive bacteria, such as *Clostridium* and *Brachyspira* species. [4]The mechanism remains the inhibition of bacterial DNA synthesis via radical-mediated damage. [4][9]

Genotoxicity & Carcinogenicity

This is the most significant biological activity of **1-Desoxycarbadox**. It is classified as a genotoxic carcinogen. [5]The evidence is extensive and spans multiple testing systems.

- **Mutagenicity:** While Carbadox gives positive results in numerous genotoxicity tests, **1-Desoxycarbadox** shows a more nuanced but still concerning profile. It has tested negative in some microbial assays (Ames test) but has demonstrated positive genotoxic potential in several mammalian cell tests. [10][11]This discrepancy highlights a crucial concept in toxicology: the necessity of metabolic activation. Standard Ames tests may lack the specific mammalian enzymes required to fully activate DCBX to its most reactive state.
- **Carcinogenicity:** Long-term animal feeding studies are unequivocal. In rats, **1-Desoxycarbadox** induced a dose-related increase in tumors at multiple sites, including the liver (where it is a potent hepatocarcinogen), mammary gland, and skin. [5]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that both carbadox and desoxycarbadox are genotoxic carcinogens. [5] [Table 1: Summary of Genotoxicity Findings for Carbadox Metabolites](#)

Compound	Test System	Result	Reference
Carbadox	Multiple mammalian & non-mammalian	Positive in 14 of 15 tests	[10][11]
1-Desoxycarbadox	Microbial assays (Ames)	Generally Negative	[10][11]
Mammalian cells (in vitro)	Positive	[12]	
Rodent studies (in vivo)	Carcinogenic	[5]	
Quinoxaline-2-carboxylic acid (QCA)	Ames test, human lymphocytes	Negative	[5][11]

Primary Molecular Target: Deoxyribonucleic Acid (DNA)

The principal molecular target for the reactive intermediates of **1-Desoxycarbadox** is cellular DNA. The interaction is not sequence-specific but rather a widespread chemical assault resulting from the diffusion of radical species. The damage manifests as:

- **Single and Double-Strand Breaks:** Direct attack by radicals can break the phosphodiester backbone of DNA.
- **Oxidative Damage:** ROS generation leads to the formation of oxidized bases, most notably 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative stress and a mutagenic lesion. [9]*
- **Inhibition of Synthesis and Repair:** The presence of adducts and breaks physically obstructs the action of DNA polymerases and ligases, halting replication and interfering with repair mechanisms. [4]

Experimental Protocols for Assessment

To investigate the biological activity of a compound like **1-Desoxycarbadox**, a tiered approach of standardized assays is employed.

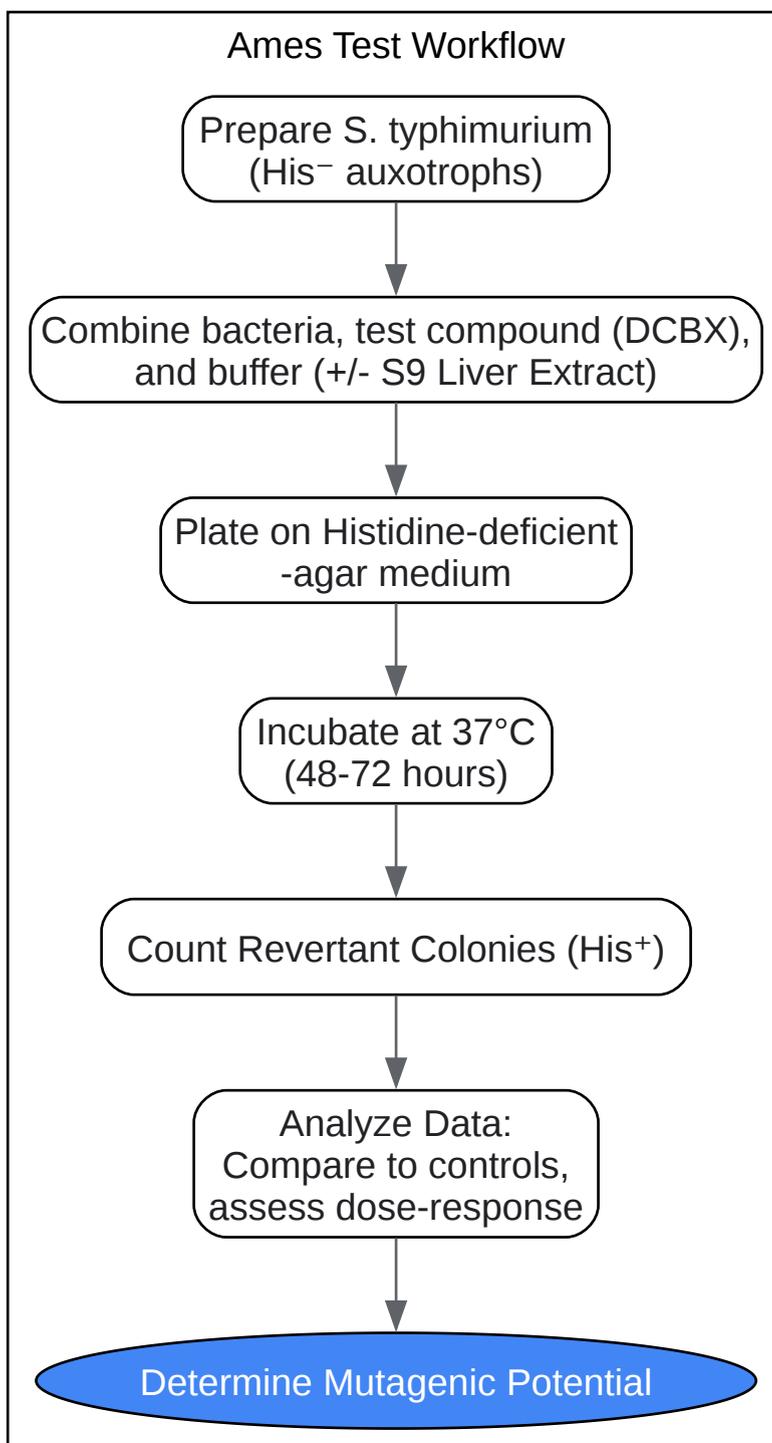
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Causality: This test is a foundational screen for genotoxicity. A positive result indicates the chemical can alter DNA sequence. The inclusion of a liver S9 fraction is critical, as it contains metabolic enzymes (like cytochrome P450s) that can convert a pro-mutagen into its active form, mimicking mammalian metabolism. For **1-Desoxycarbadox**, results without S9 may be negative, while activation could potentially be observed with specific reductases.

Methodology:

- **Strain Preparation:** Grow cultures of several *S. typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight. These strains have different mutations in the histidine operon, making them sensitive to different types of mutagens (frameshift vs. base-pair substitution).
- **Metabolic Activation:** Prepare the S9 mix from rat liver homogenate, which provides metabolic enzymes. A parallel experiment is always run without the S9 mix.
- **Exposure:** In a test tube, combine the tester strain, the test compound (**1-Desoxycarbadox** at various concentrations), and either S9 mix or a buffer.
- **Plating:** Pour the mixture onto minimal glucose agar plates (lacking histidine). Only bacteria that have undergone a reverse mutation to regain histidine synthesis capability will be able to grow.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.



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Caption: Experimental workflow for the Ames mutagenicity test.

Protocol 2: In Vitro Micronucleus Assay

Objective: To detect chromosomal damage in mammalian cells by identifying micronuclei.

Causality: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence is a clear indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. This assay provides a more direct assessment of damage to the chromosome structure in mammalian cells.

Methodology:

- Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, HepG2) to approximately 50% confluency.
- Compound Exposure: Treat the cells with **1-Desoxycarbadox** at multiple concentrations for a defined period (e.g., 3-4 hours with S9, or ~24 hours without). Include positive and negative controls.
- Cytokinesis Block: Add Cytochalasin B to the culture medium. This agent inhibits actin polymerization, preventing cytokinesis (cell division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells, which are ideal for scoring micronuclei.
- Harvest and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain the cytoplasm and nuclei with dyes like Giemsa or a fluorescent DNA stain (e.g., DAPI).
- Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a microscope. Count the number of binucleated cells that contain one or more micronuclei.
- Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control. A significant, dose-related increase indicates genotoxic activity.

Conclusion and Future Perspectives

1-Desoxycarbadox serves as a critical reminder that the metabolic fate of a drug can fundamentally define its safety profile. While born from an effective antimicrobial, its identity is now dominated by its role as a potent genotoxic carcinogen. The core of its activity lies in

bio-reductive activation, a mechanism that generates radical species capable of inflicting severe damage upon DNA, the primary molecular target.

For researchers and drug development professionals, the story of **1-Desoxycarbadox** underscores the indispensable need for early and comprehensive metabolic and toxicological profiling. Understanding not just the parent compound but also its significant metabolites is non-negotiable for ensuring the safety of novel therapeutic agents. Future research on quinoxaline-based compounds must prioritize structural modifications that retain therapeutic efficacy while minimizing the potential for forming toxic, genotoxic metabolites like **1-Desoxycarbadox**.

References

- Wang, J. et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. *Frontiers in Pharmacology*, 7, 64. Available at: [\[Link\]](#)
- Al-Ostath, A. et al. (2022). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. *Chemistry & Biodiversity*, 19(11), e202200676. Available at: [\[Link\]](#)
- WHO (1990). Carbadox (WHO Food Additives Series 27). International Programme on Chemical Safety. Available at: [\[Link\]](#)
- Buravchenko, G. & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. *Molecules*, 28(16), 6109. Available at: [\[Link\]](#)
- ResearchGate (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. ResearchGate. Available at: [\[Link\]](#)
- OEHHA (2010). Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. Office of Environmental Health Hazard Assessment. Available at: [\[Link\]](#)
- WHO (2003). CARBADOX (addendum) (JECFA Food Additives Series 51). International Programme on Chemical Safety. Available at: [\[Link\]](#)
- The Pig Site (2002). Carbadox and Olaquinox as Feed Additives. The Pig Site. Available at: [\[Link\]](#)

- FAO (2003). CARBADOX. Food and Agriculture Organization of the United Nations. Available at: [\[Link\]](#)
- PubChem (2026). Carbadox. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- European Commission (1982). Second report of the scientific committee for animal nutrition - on the use of carbadox in feedingstuffs for pigs. European Commission. Available at: [\[Link\]](#)
- Carlson, J.C. & Mabury, S.A. (2005). Sorption and Related Properties of the Swine Antibiotic Carbadox and Associated N-Oxide Reduced Metabolites. *Environmental Science & Technology*, 39(12), 4408–4414. Available at: [\[Link\]](#)
- Papich, M.G. (n.d.). Carbadox (quinoxalines). *Swine Antibiotherapy Handbook*. Available at: [\[Link\]](#)
- Chen, S. et al. (2014). A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquinox-Related Residues in Swine Muscle and Liver Tissues. *Journal of Analytical Methods in Chemistry*, 2014, 860473. Available at: [\[Link\]](#)
- PubChem (n.d.). Desoxycarbadox. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Posyniak, A. et al. (2007). Determination of carbadox and olaquinox metabolites in swine muscle by liquid chromatography/mass spectrometry. *Journal of Veterinary Research*, 51, 105-109. Available at: [\[Link\]](#)
- Wang, C. et al. (2021). Pharmacokinetics of cyadox and its main metabolites in rats, pigs, chickens, and carps following oral administration at three doses. *Frontiers in Veterinary Science*, 8, 680695. Available at: [\[Link\]](#)
- Wang, J. et al. (2014). The metabolism of carbadox, olaquinox, mequinox, quinocetone and cyadox: an overview. *Journal of Veterinary Pharmacology and Therapeutics*, 37(6), 521-531. Available at: [\[Link\]](#)
- Li, J. et al. (2017). Tissue Depletion of Olaquinox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue. *Journal of Agricultural and Food*

Chemistry, 65(48), 10566–10574. Available at: [\[Link\]](#)

- Wang, J. et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against *Clostridium perfringens* and *Brachyspira hyodysenteriae*. *Frontiers in Microbiology*, 7, 1963. Available at: [\[Link\]](#)

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Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. fao.org [fao.org]
- 4. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 5. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 6. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquinox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The metabolism of carbadox, olaquinox, mequinox, quinocetone and cyadox: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbadox | C₁₁H₁₀N₄O₄ | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against *Clostridium perfringens* and *Brachyspira hyodysenteriae* [frontiersin.org]
- 10. 700. Carbadox (WHO Food Additives Series 27) [inchem.org]
- 11. thepigsite.com [thepigsite.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- To cite this document: BenchChem. [Introduction: Unmasking a Metabolite of Critical Concern]. BenchChem, [2026]. [Online PDF]. Available at:

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